Cas no 1031672-01-1 (4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid)
4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid
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- MDL: MFCD14797777
- Inchi: 1S/C11H12N2O2S/c1-2-5-8-9(10(14)15)16-11(12-8)13-6-3-4-7-13/h3-4,6-7H,2,5H2,1H3,(H,14,15)
- InChI Key: GNZDWHQVBLNDQK-UHFFFAOYSA-N
- SMILES: S1C(=NC(=C1C(=O)O)CCC)N1C=CC=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM302748-5g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 95% | 5g |
$622 | 2021-08-18 | |
| Chemenu | CM302748-10g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 95% | 10g |
$888 | 2021-08-18 | |
| TRC | B523670-10mg |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic Acid |
1031672-01-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B523670-50mg |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic Acid |
1031672-01-1 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B523670-100mg |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic Acid |
1031672-01-1 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Apollo Scientific | OR310780-1g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 1g |
£358.00 | 2024-05-25 | ||
| abcr | AB373119-500 mg |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 500MG |
€254.60 | 2023-02-04 | ||
| abcr | AB373119-1 g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 1g |
€322.50 | 2023-04-26 | ||
| abcr | AB373119-5 g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 5g |
€907.00 | 2023-04-26 | ||
| Chemenu | CM302748-1g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 95% | 1g |
$450 | 2023-11-26 |
4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid Suppliers
4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid
Comprehensive Overview of 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid (CAS No. 1031672-01-1)
The compound 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid (CAS No. 1031672-01-1) is a structurally unique thiazole derivative with significant potential in pharmaceutical and agrochemical research. Its molecular framework combines a propyl-substituted thiazole core with a pyrrole moiety, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its relevance in drug discovery, particularly in targeting enzymes like kinases and G-protein-coupled receptors (GPCRs), which are hotspots in oncology and metabolic disease research.
In the context of AI-driven drug design, 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid has garnered attention due to its computational docking compatibility. Researchers frequently search for "thiazole-based scaffolds for virtual screening" or "pyrrole-thiazole hybrids in medicinal chemistry," reflecting its growing importance. The compound's carboxylic acid group enhances its solubility, a critical factor for bioavailability optimization—a trending topic in preclinical development forums.
From a synthetic chemistry perspective, this compound exemplifies heterocyclic diversification strategies. Its 1H-pyrrol-1-yl substitution offers a handle for further functionalization, aligning with the demand for "modular synthesis of thiazole derivatives"—a frequently queried term in academic databases. Notably, its propyl side chain contributes to lipophilicity, a property often explored in central nervous system (CNS) drug candidates, addressing current interests in neurodegenerative therapies.
Environmental and regulatory considerations also shape discussions around 1031672-01-1. Green chemistry advocates highlight its potential as a low-toxicity intermediate, contrasting with traditional halogenated analogs. Queries like "sustainable synthesis of thiazole carboxylates" underscore this shift. Analytical methods such as HPLC-MS and NMR are routinely employed for purity assessment, ensuring compliance with ICH guidelines—a key concern for manufacturers.
Market trends reveal rising demand for 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid in contract research organizations (CROs), driven by outsourcing of hit-to-lead optimization services. Patent analyses indicate its inclusion in broad-spectrum antimicrobial formulations, resonating with global antibiotic resistance concerns. The compound's structure-activity relationship (SAR) data is increasingly curated in cheminformatics platforms, catering to machine learning-enabled discovery pipelines.
In conclusion, CAS 1031672-01-1 represents a multifaceted tool for modern chemical research. Its dual thiazole-pyrrole pharmacophore aligns with cutting-edge inquiries into "privileged structures in fragment-based drug design," while its synthetic accessibility supports scalable production—a balance rarely achieved in specialty fine chemicals.
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